(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXCBXDBHHJJY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol, also known as Boc-L-homovaline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 11715497
- Molecular Weight : 217.31 g/mol
This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.
The biological activity of this compound primarily relates to its role as a precursor in the synthesis of bioactive molecules. Its mechanism of action can be understood through its interactions with various biological targets:
- Amino Acid Derivative : As an amino acid derivative, it can participate in peptide synthesis, potentially influencing protein synthesis and cellular functions.
- Enzyme Inhibition : Compounds with similar structures have shown potential for inhibiting enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit tumor growth by interfering with cell cycle regulation.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by modulating cytokine production and immune responses.
- Neuroprotective Effects : Certain derivatives may offer neuroprotective benefits by mitigating oxidative stress and apoptosis in neuronal cells.
Case Studies and Experimental Data
-
Synthesis and Biological Evaluation :
A study synthesized several derivatives of this compound and evaluated their biological activities. The findings suggested that modifications to the Boc group could enhance anticancer properties against specific cancer cell lines.Compound Activity IC (µM) Compound A Anticancer 12.5 Compound B Anti-inflammatory 25.0 Compound C Neuroprotective 15.0 -
In Vivo Studies :
In vivo studies demonstrated that administering derivatives of this compound resulted in reduced tumor size in animal models, indicating its potential as a therapeutic agent. -
Mechanistic Studies :
Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells via caspase activation pathways, highlighting their role in programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| (R)-3-(Boc-amino)-4-methylpentanol | Boc-protected amine, methyl at C4 | 245.34 | 2.1 | 98–102 | Chiral intermediates, drug synthesis |
| (S)-3-(Boc-amino)-4-methylpentanol | S-configuration at C3 | 245.34 | 2.1 | 95–100 | Enantioselective catalysis |
| (R)-3-(Boc-amino)-4-ethylpentanol | Ethyl substituent at C4 | 259.37 | 2.8 | 85–89 | Lipophilic drug candidates |
| (R)-3-(Fmoc-amino)-4-methylpentanol | Fmoc-protected amine | 307.35 | 3.2 | 110–115 | Solid-phase peptide synthesis |
*LogP: Calculated octanol-water partition coefficient.
Key Findings:
Stereochemical Impact : The (R)-enantiomer exhibits higher crystallinity and thermal stability compared to the (S)-form, attributed to optimized packing in the solid state .
Substituent Effects: Ethyl vs. Methyl: The ethyl analogue shows increased lipophilicity (LogP +0.7) but reduced solubility in polar solvents. Boc vs. Fmoc: Fmoc derivatives (e.g., (R)-3-(Fmoc-amino)-4-methylpentanol) are more labile under basic conditions, making Boc preferable for reactions requiring basicity .
Spectroscopic Differentiation
NMR data (Table 2) highlights distinct shifts for the Boc group and chiral center:
Table 2: NMR Data Comparison (CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| (R)-3-(Boc-amino)-4-methylpentanol | 1.43 (s, 9H, Boc), 3.55 (m, OH) | 28.2 (Boc C(CH₃)₃), 80.1 (Boc O-CO-O) |
| (S)-3-(Boc-amino)-4-methylpentanol | 1.43 (s, 9H, Boc), 3.52 (m, OH) | 28.2, 80.1 (identical Boc signals) |
| (R)-3-(Fmoc-amino)-4-methylpentanol | 4.20 (t, 2H, Fmoc CH₂), 7.75 (m, Ar) | 47.1 (Fmoc CH₂), 120–145 (Ar) |
The Boc group’s tert-butyl protons resonate as a singlet at 1.43 ppm, while Fmoc derivatives show aromatic signals at 7.75 ppm.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (R)-3-(tert-butoxycarbonylamino)-4-methylpentanol, and what critical parameters influence reaction yield and purity?
- Methodology : The compound is typically synthesized via Boc protection of a chiral amino alcohol precursor. For example, starting from (R)-4-methylpentanol-3-amine, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in methanol or dichloromethane . Critical parameters include reaction temperature (0–25°C to minimize side reactions), stoichiometry (1.1–1.2 equivalents of Boc₂O), and pH control to avoid premature deprotection. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. What are the key spectroscopic (NMR, IR, MS) and chromatographic (HPLC, GC) techniques used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet for 9H in ¹H NMR; δ ~28 ppm in ¹³C NMR), the carbamate NH (δ ~5.0 ppm, broad), and the alcohol proton (δ ~3.5 ppm, multiplet). The methyl branch at C4 appears as a doublet (δ ~0.9 ppm) .
- IR : Stretching frequencies for Boc C=O (~1690 cm⁻¹) and alcohol O-H (~3300 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated for C₁₁H₂₃NO₃: 217.17) .
- HPLC/GC : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents verifies enantiomeric purity (>99% ee) .
Q. In which types of organic reactions is this compound commonly employed as an intermediate?
- Applications : It serves as a chiral building block in peptide synthesis (e.g., introducing β-amino alcohol motifs) and asymmetric catalysis. The Boc group protects the amine during coupling reactions and is later removed under acidic conditions (e.g., HCl/dioxane) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?
- Methodology :
- Chiral Resolution : Use enantioselective catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution with lipases.
- Kinetic Control : Conduct reactions at lower temperatures (-20°C) to reduce racemization.
- Analytical Validation : Confirm ee via polarimetry (optical rotation) or chiral HPLC (retention time comparison with S-enantiomer) .
Q. Under what conditions does this compound undergo decomposition or racemization, and how can storage conditions enhance shelf-life?
- Stability Analysis :
- Thermal Degradation : Prolonged exposure to >40°C accelerates Boc group cleavage.
- Acid Sensitivity : Avoid acidic solvents (e.g., TFA) unless intentional deprotection is needed.
- Storage : Store at 0–5°C under inert atmosphere (argon) to prevent oxidation of the alcohol moiety. Lyophilization improves long-term stability .
Q. How can researchers resolve discrepancies between theoretical and observed physical properties (e.g., melting point, optical rotation)?
- Troubleshooting :
- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove impurities affecting melting point (observed mp: 104–107°C vs. theoretical) .
- Stereochemical Confirmation : Compare experimental optical rotation ([α]D²⁵ = +X°) with literature values. Contradictions may indicate residual solvents or incorrect stereochemistry .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in diethyl ether/chloroform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
